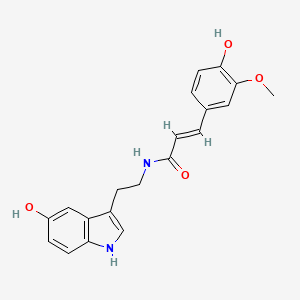

Moschamine

Description

Moschamine has been reported in Amberboa moschata, Centaurea arenaria, and other organisms with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHKJYWENWLOMY-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172925 | |

| Record name | N-Feruloyl serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moschamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

193224-22-5, 68573-23-9 | |

| Record name | Feruloylserotonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193224-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Feruloyl serotonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193224225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRYPTAMINE, N-FERULOYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Feruloyl serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Feruloyl Serotonin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-FERULOYL SEROTONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PP8322487 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moschamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

115 - 117 °C | |

| Record name | Moschamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Moschamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moschamine, also known as N-feruloylserotonin, is a naturally occurring phenylpropenoic acid amide with a range of biological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action. This document summarizes key quantitative data, details experimental protocols for the cited biological assays, and presents visual representations of the involved signaling pathways. The primary mechanisms of action of Moschamine include the inhibition of cyclooxygenase (COX) enzymes, modulation of serotonergic pathways, and potent antioxidant effects through the scavenging of free radicals and inhibition of mitochondrial superoxide (B77818) production. Furthermore, emerging evidence suggests its involvement in critical cellular signaling cascades such as the MAPK and NF-κB pathways.

Core Mechanisms of Action

Moschamine's multifaceted pharmacological profile stems from its ability to interact with several key biological targets. The principal mechanisms identified to date are detailed below.

Inhibition of Cyclooxygenase (COX) Enzymes

Moschamine has demonstrated significant inhibitory effects on both COX-1 and COX-2 enzymes, which are key mediators of inflammation and pain.

Quantitative Data:

| Enzyme | Concentration (µmol L⁻¹) | Inhibition (%) | Reference |

| COX-I | 0.1 | 58 | [1] |

| COX-II | 0.1 | 54 | [1] |

Experimental Protocol: COX Inhibition Assay

The inhibitory activity of Moschamine on COX-1 and COX-2 can be determined using a colorimetric or fluorometric inhibitor screening assay. A general protocol is as follows:

-

Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are utilized.

-

Reaction Mixture: In a 96-well plate, the reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, and the respective COX enzyme are combined.

-

Inhibitor Addition: Moschamine, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the solvent alone.

-

Pre-incubation: The plate is incubated for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

-

Detection: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) at a specific wavelength (e.g., 590 nm).

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance or fluorescence of the Moschamine-treated wells to the control wells. IC50 values are then determined from the dose-response curves.

Modulation of Serotonergic Pathways

Moschamine exhibits serotoninergic activity, suggesting its interaction with serotonin (B10506) receptors. This has been demonstrated through its ability to inhibit forskolin-stimulated cAMP formation, a process often mediated by G-protein coupled receptors like the 5-HT1 receptor.

Quantitative Data:

| Assay Condition | Moschamine Concentration (µmol L⁻¹) | Inhibition of cAMP formation (%) | Cell Line | Reference |

| Forskolin-stimulated cAMP formation | 10 | 25 | OK (Opossum Kidney) | [1] |

Experimental Protocol: cAMP Formation Assay

The effect of Moschamine on intracellular cyclic AMP (cAMP) levels can be assessed using a competitive immunoassay or a reporter gene assay. A general protocol for an immunoassay is as follows:

-

Cell Culture: Opossum Kidney (OK) cells, which endogenously express 5-HT1 receptors, are cultured to near confluency in appropriate media.

-

Cell Treatment: Cells are pre-incubated with various concentrations of Moschamine for a specified time.

-

Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to the cells to stimulate cAMP production.

-

Cell Lysis: The cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. These assays typically involve a labeled cAMP conjugate that competes with the cAMP from the sample for binding to a specific anti-cAMP antibody.

-

Data Analysis: The amount of cAMP produced is inversely proportional to the signal generated in the assay. The percentage of inhibition of forskolin-stimulated cAMP formation is calculated, and EC50 values can be determined.

Antioxidant Activity

Moschamine demonstrates potent antioxidant properties through two primary mechanisms: direct scavenging of free radicals and inhibition of mitochondrial superoxide production.

The antioxidant capacity of Moschamine can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While specific IC50 values for Moschamine in these assays were not found in the provided search results, the general protocols are described below.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

-

Sample Addition: Different concentrations of Moschamine are added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). The decrease in absorbance indicates the scavenging of DPPH radicals.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Experimental Protocol: ABTS Radical Scavenging Assay

-

ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.

-

Sample Reaction: Various concentrations of Moschamine are allowed to react with the ABTS•+ solution.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 734 nm) after a defined incubation time.

-

Data Analysis: The percentage of inhibition of the ABTS•+ radical is calculated to determine the antioxidant activity and the corresponding IC50 value.

Moschamine has been identified as an inhibitor of excessive superoxide production in mitochondria, a key source of cellular oxidative stress.

Experimental Protocol: Mitochondrial Superoxide Detection using MitoSOX Red

-

Cell Culture and Treatment: Cells are cultured and then treated with Moschamine at desired concentrations for a specific duration.

-

MitoSOX Red Loading: The cells are incubated with MitoSOX Red, a fluorescent probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide. A typical working concentration is around 5 µM.

-

Imaging or Flow Cytometry: The fluorescence intensity of the cells is measured using a fluorescence microscope or a flow cytometer. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.

-

Quantification: The change in fluorescence intensity in Moschamine-treated cells compared to control cells is quantified to determine the extent of superoxide inhibition.

Modulation of Intracellular Signaling Pathways

Moschamine influences key signaling pathways involved in inflammation and cell proliferation, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Pathway

Moschamine has been shown to inhibit the phosphorylation of p38 and Extracellular signal-regulated kinase (ERK), two key kinases in the MAPK signaling cascade. This inhibition leads to the downstream suppression of inflammatory responses.

Experimental Protocol: Western Blot for Phosphorylated p38 and ERK

-

Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages) is stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of Moschamine.

-

Protein Extraction: Total protein is extracted from the cells.

-

SDS-PAGE and Western Blotting: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated forms of p38 (p-p38) and ERK (p-ERK), as well as antibodies for total p38 and ERK as loading controls.

-

Detection: The protein bands are visualized using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate.

-

Densitometry: The intensity of the bands is quantified to determine the relative levels of phosphorylated kinases.

NF-κB and STAT Signaling

Moschamine has been reported to suppress the activation of the transcription factors Activator Protein-1 (AP-1) and Signal Transducer and Activator of Transcription 1/3 (STAT1/3), which are critical for the expression of pro-inflammatory genes.

Experimental Protocol: Luciferase Reporter Assay for AP-1 and STAT1/3 Activity

-

Cell Transfection: Cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for AP-1 or STAT1/3.

-

Cell Treatment: The transfected cells are treated with an appropriate stimulus (e.g., LPS) with or without Moschamine.

-

Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: A decrease in luciferase activity in the presence of Moschamine indicates the inhibition of AP-1 or STAT1/3 transcriptional activity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

Conclusion

Moschamine exhibits a diverse pharmacological profile, acting as a multi-target agent. Its primary mechanisms of action involve the inhibition of COX-1 and COX-2 enzymes, modulation of the serotonergic system, and significant antioxidant effects through both direct radical scavenging and inhibition of mitochondrial superoxide production. Furthermore, its ability to interfere with pro-inflammatory signaling pathways like MAPK and NF-κB underscores its potential as a therapeutic agent for inflammatory conditions. Further research is warranted to fully elucidate the intricate details of its interactions with these and other cellular targets, and to establish a more comprehensive quantitative understanding of its potency and efficacy. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of Moschamine.

References

Moschamine as a Cyclooxygenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moschamine, a phenylpropenoic acid amide naturally found in plants such as Centaurea cyanus and Carthamus tinctorius, has emerged as a compound of interest in the field of pharmacology due to its anti-inflammatory properties.[1][2][3][4] This technical guide provides an in-depth analysis of moschamine's role as a cyclooxygenase (COX) inhibitor, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. The cyclooxygenase enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and involved in physiological homeostasis, COX-2 is inducible and its expression is elevated at sites of inflammation.[5][6] The ability of a compound to inhibit these enzymes is a cornerstone of anti-inflammatory drug development.

Quantitative Data on Cyclooxygenase Inhibition

Moschamine has demonstrated inhibitory activity against both COX-1 and COX-2 isoforms. Research by Park (2011) provides quantitative insight into its inhibitory potential. At a concentration of 0.1 µmol L⁻¹, moschamine was found to significantly inhibit both enzymes.[1][7] The percentage of inhibition for each isoform is summarized in the table below. It is important to note that while these data indicate potent inhibition, specific IC50 values were not available in the reviewed literature.

| Compound | Concentration | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |

| Moschamine | 0.1 µmol L⁻¹ | 58% (p < 0.012) | 54% (p < 0.014) | [1][7] |

Mechanism of Action: Signaling Pathways

Moschamine exerts its anti-inflammatory effects, at least in part, by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators, including COX-2. Studies in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have elucidated a mechanism involving the suppression of transcription factors Activator Protein-1 (AP-1) and Signal Transducer and Activator of Transcription 1/3 (STAT1/3).[2][3] This leads to a downstream reduction in the protein and mRNA levels of COX-2. Furthermore, moschamine has been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (p38) and extracellular signal-regulated kinase (ERK), both of which are upstream regulators of inflammatory gene expression.[2][3]

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. tandfonline.com [tandfonline.com]

N-Feruloylserotonin: A Technical Overview of its Bioactivity and Relationship with Serotonergic-Related Signaling Pathways

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

N-feruloylserotonin (FS), a naturally occurring compound found in the seeds of the safflower (Carthamus tinctorius), is a conjugate of serotonin (B10506) and ferulic acid.[1] While its chemical structure suggests a potential interaction with the serotonergic system, a thorough review of the current scientific literature reveals a notable absence of direct evidence for its binding to or functional modulation of serotonin (5-HT) receptors. Research to date has primarily focused on the potent antioxidant, anti-inflammatory, and neuroprotective properties of N-feruloylserotonin.[2][3] This technical guide provides a comprehensive overview of the known biological activities of N-feruloylserotonin, with a particular focus on its influence on intracellular signaling pathways that are also modulated by the serotonergic system. This document summarizes the available quantitative data, details key experimental methodologies, and presents visual representations of the relevant signaling cascades to facilitate a deeper understanding of N-feruloylserotonin's mechanism of action and to guide future research.

Introduction

N-feruloylserotonin, also known as moschamine, is a polyphenolic alkaloid that has garnered interest for its therapeutic potential.[1] Its biosynthesis in plants involves the enzymatic conjugation of serotonin and ferulic acid.[1] Given the well-established role of serotonin as a key neurotransmitter in the central nervous system, the presence of a serotonin moiety in N-feruloylserotonin has led to speculation about its potential direct serotoninergic activity. However, as of the date of this publication, no studies have reported quantitative data on the binding affinity (e.g., Kᵢ, IC₅₀) of N-feruloylserotonin for any of the 14 known serotonin receptor subtypes.

The current body of research predominantly characterizes N-feruloylserotonin as a potent antioxidant and anti-inflammatory agent.[2][3] These properties are thought to underlie its observed neuroprotective effects in various in vitro and in vivo models. This guide will synthesize the existing data to provide a clear and concise technical resource for researchers investigating this compound.

Quantitative Data on the Bioactivity of N-Feruloylserotonin

While direct serotonergic binding data is unavailable, numerous studies have quantified the effects of N-feruloylserotonin in various bioassays. The following table summarizes key quantitative findings from the literature.

| Bioassay | Model System | Concentration of N-feruloylserotonin | Observed Effect | Reference |

| Radical Scavenging Activity | In vitro | IC₅₀ values not explicitly stated, but activity is concentration-dependent. | Increased scavenging of free radicals. | [2] |

| Neuroprotection against Aβ₂₅₋₃₅-induced toxicity | Human Neuroblastoma SH-SY5Y cells | 1, 2.5, and 5 µM | Recovery of cell viability and reduction of reactive oxygen species. | [2] |

| Anti-apoptotic Effect | Human Neuroblastoma SH-SY5Y cells | 1, 2.5, and 5 µM | Increased Bcl-2 expression and decreased Bax expression. | [2] |

| Modulation of MAPK Signaling | Human Neuroblastoma SH-SY5Y cells | 1, 2.5, and 5 µM | Down-regulation of p-p38, p-ERK, and p-JNK. | [4] |

| Activation of CREB-BDNF Signaling | Human Neuroblastoma SH-SY5Y cells | 5 µM | Significant increase in pCREB/CREB and BDNF expression. | [4] |

| Anti-inflammatory Activity | LPS-induced RAW 264.7 macrophages | Not specified | Attenuation of reactive oxygen species, nitric oxide, and prostaglandin (B15479496) E₂ production. | [3] |

| Vasodilation | Rat femoral arteries | 10 to 100 µM | Relaxation of pre-contracted arteries. | [5] |

| Inhibition of Ca²⁺ influx | Cultured rat vascular smooth muscle cells | Concentration-dependent | Inhibition of the increase in cytosolic free Ca²⁺ concentration induced by 5-hydroxytryptamine. | [5] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments that have been instrumental in characterizing the bioactivity of N-feruloylserotonin.

Neuroprotection Assay in SH-SY5Y Cells

-

Objective: To assess the protective effects of N-feruloylserotonin against amyloid-beta (Aβ)-induced neuronal damage.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are pre-treated with various concentrations of N-feruloylserotonin (e.g., 1, 2.5, and 5 µM) for a specified period (e.g., 2 hours) before being exposed to Aβ₂₅₋₃₅ peptide (e.g., 25 µM) for an additional period (e.g., 24 hours).

-

Cell Viability Assessment: Cell viability is measured using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are determined using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCF-DA). The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

Western Blot Analysis of Signaling Proteins

-

Objective: To determine the effect of N-feruloylserotonin on the expression and phosphorylation of key signaling proteins.

-

Protein Extraction: Following treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, p-p38, p-ERK, p-JNK, CREB, BDNF) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Vasodilation Assay

-

Objective: To evaluate the vasodilatory effect of N-feruloylserotonin on isolated arteries.

-

Tissue Preparation: Rat femoral arteries are isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

-

Contraction and Relaxation: The arteries are pre-contracted with an agonist such as phenylephrine (B352888) or potassium chloride. Once a stable contraction is achieved, cumulative concentrations of N-feruloylserotonin are added to the organ bath, and the relaxation response is recorded.

-

Data Analysis: The relaxation is expressed as a percentage of the pre-contraction induced by the agonist.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by N-feruloylserotonin as described in the scientific literature.

Caption: N-feruloylserotonin's modulation of the MAPK and apoptotic signaling pathways.

Caption: Activation of the CREB-BDNF signaling pathway by N-feruloylserotonin.

Caption: Experimental workflow for assessing the neuroprotective effects of N-feruloylserotonin.

Conclusion and Future Directions

N-feruloylserotonin is a promising natural compound with well-documented antioxidant, anti-inflammatory, and neuroprotective properties. Its effects on signaling pathways such as MAPK and CREB-BDNF, which are intricately linked with neuronal health and are also known to be modulated by serotonin, are of significant interest. However, the direct serotoninergic activity of N-feruloylserotonin remains an open question.

Future research should prioritize the investigation of N-feruloylserotonin's interaction with the full panel of serotonin receptors using radioligand binding assays and functional assays. Determining whether N-feruloylserotonin acts as an agonist, antagonist, or allosteric modulator at any of the 5-HT receptor subtypes is a critical next step in elucidating its complete pharmacological profile. Furthermore, studies on its effects on serotonin reuptake transporters (SERT) and monoamine oxidase (MAO) enzymes would provide a more comprehensive understanding of its potential influence on the serotonergic system. Such data will be invaluable for the rational design and development of novel therapeutics based on the N-feruloylserotonin scaffold for a range of neurological and inflammatory disorders.

References

- 1. N-Feruloylserotonin - Wikipedia [en.wikipedia.org]

- 2. N-Feruloyl Serotonin Attenuates Neuronal Oxidative Stress and Apoptosis in Aβ25-35-Treated Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Feruloylserotonin inhibits lipopolysaccharide-induced inflammation via SIRT1-stimulated FOXO1 and NF-κB signaling pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Feruloyl Serotonin Attenuates Neuronal Oxidative Stress and Apoptosis in Aβ25–35-Treated Human Neuroblastoma SH-SY5Y Cells [mdpi.com]

- 5. Effect of N-(p-coumaroyl)serotonin and N-feruloylserotonin, major anti-atherogenic polyphenols in safflower seed, on vasodilation, proliferation and migration of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Moschamine: A Technical Guide to its Natural Sources, Extraction, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moschamine, chemically identified as N-feruloylserotonin, is a naturally occurring alkaloid with significant pharmacological interest, particularly for its anti-inflammatory properties. This technical guide provides a comprehensive overview of the primary natural sources of Moschamine, detailed methodologies for its extraction and purification, and an analysis of its known biological interactions. Quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, this document includes visualizations of the biosynthetic and signaling pathways associated with Moschamine, rendered using the DOT language, to provide a clear conceptual framework for ongoing and future research.

Natural Sources of Moschamine

Moschamine is predominantly found in two plant genera: Carthamus and Centaurea.

-

Carthamus tinctorius (Safflower): The seeds of the safflower plant are a primary and well-documented source of Moschamine. It is one of the main serotonin (B10506) derivatives found in safflower seed meal.

-

Centaurea Species: Several species within the Centaurea genus have been identified as sources of Moschamine. These include:

-

Centaurea cyanus (Cornflower)[1]

-

Amberboa moschata (formerly Centaurea moschata)

-

Centaurea arenaria

-

While Moschamine has been identified in these species, quantitative data on its concentration are most readily available for Carthamus tinctorius and specific extracts of Centaurea cyanus. A study on a cornflower extract prepared through a multistep process including supercritical CO₂ extraction reported a Moschamine content of 3% to 8% (w/w) in the final extract[2].

Biosynthesis of Moschamine (N-feruloylserotonin)

The biosynthesis of Moschamine in plants involves a series of enzymatic reactions, starting from the amino acid tryptophan.

Caption: Biosynthetic pathway of Moschamine.

Extraction and Purification Protocols

The methodologies for extracting and purifying Moschamine vary depending on the plant source. Below are detailed protocols for its isolation from safflower seeds and a general method for Centaurea cyanus.

From Carthamus tinctorius (Safflower) Seed Meal

This protocol yields a crude extract suitable for further purification.

3.1.1. Experimental Protocol: Crude Extraction

-

Milling and Defatting: Grind dried safflower seed meal into a fine powder.

-

Ethanol (B145695) Extraction:

-

Suspend the powdered seed meal in 100% ethanol at a solid-to-liquid ratio of 1:15 (g/mL).

-

Perform the extraction under reflux for 1 hour. Repeat this step three times.

-

Combine the filtrates from all three extractions.

-

-

Solvent Evaporation: Evaporate the combined ethanol filtrate to dryness under vacuum at 60°C.

-

Liquid-Liquid Partitioning (Methanol-Hexane):

-

Dissolve the dried extract in 80% methanol (B129727).

-

Extract the methanol solution with n-hexane to remove nonpolar compounds. Discard the n-hexane phase.

-

-

Liquid-Liquid Partitioning (Ethyl Acetate-Water):

-

Evaporate the methanol phase to dryness.

-

Dissolve the resulting residue in ethyl acetate (B1210297).

-

Wash the ethyl acetate solution with distilled water. Retain the ethyl acetate phase.

-

-

Final Evaporation: Evaporate the ethyl acetate phase to dryness to yield the crude sample for purification. From 300g of dried seed meal, approximately 2.1g of crude sample can be obtained.

3.1.2. Experimental Protocol: Purification by High-Speed Counter-Current Chromatography (HSCCC)

-

Sample Preparation: Dissolve 40 mg of the crude safflower extract in 10 mL of the upper phase of the selected solvent system.

-

HSCCC System and Parameters:

-

Solvent System: A two-phase system composed of Chloroform-Methanol-0.1 M HCl at a volume ratio of 1:1:1 (v/v).

-

Stationary Phase: The upper phase of the solvent system.

-

Mobile Phase: The lower phase of the solvent system.

-

Flow Rate: 1.8 mL/min.

-

Revolution Speed: 850 rpm.

-

Detection Wavelength: 310 nm.

-

Temperature: 25°C.

-

-

Fraction Collection and Analysis: Collect the fractions corresponding to the Moschamine peak. Analyze the purity of the collected fractions using HPLC.

3.1.3. Quantitative Data for Safflower Extraction and Purification

| Parameter | Value | Reference |

| Crude Extract Yield | 2.1 g from 300 g of seed meal | |

| Purified Moschamine Yield | 7.5 mg from 40 mg of crude extract | |

| Purity of Isolated Moschamine | 98.8% |

From Centaurea cyanus (Cornflower)

A specific protocol for the extraction of Moschamine from Centaurea cyanus involves supercritical fluid extraction (SFE).

3.2.1. Experimental Protocol: Supercritical CO₂ Extraction

While a detailed, publicly available protocol is limited, a multistep extraction process including supercritical CO₂ has been reported to yield an extract containing 3-8% (w/w) of N-feruloylserotonin[2]. General parameters for SFE of phenolic compounds from plant material are provided below as a starting point for method development.

-

Material Preparation: Use dried and finely ground aerial parts of Centaurea cyanus.

-

Supercritical Fluid Extraction (SFE):

-

Pressure: 20-30 MPa

-

Temperature: 40-60°C

-

CO₂ Flow Rate: 15-25 L/h

-

Co-solvent: Ethanol (5-15%) may be used to increase the polarity of the supercritical fluid and enhance the extraction of Moschamine.

-

Extraction Time: 2-4 hours.

-

-

Post-Extraction Processing: The resulting extract is a complex mixture that requires further purification steps, such as column chromatography or preparative HPLC, to isolate pure Moschamine.

Caption: Workflow for Moschamine extraction.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of Moschamine.

4.1. HPLC Method for Purity Assessment

-

Column: Agilent Eclipse XDB-C18 (5 µm, 4.6 x 250 mm).

-

Mobile Phase: A gradient of methanol and water.

-

0-15 min: 35-45% methanol.

-

15-30 min: 45-52% methanol.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 310 nm.

-

Column Temperature: 25°C.

4.2. Structural Elucidation by NMR

The structure of isolated Moschamine is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the reported ¹H and ¹³C NMR data.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, J in Hz) |

| Serotonin Moiety | ||

| 2 | 123.5 | 7.05 (s) |

| 3 | 112.1 | - |

| 3a | 128.2 | - |

| 4 | 112.2 | 6.85 (d, 8.4) |

| 5 | 150.8 | - |

| 6 | 112.0 | 6.62 (dd, 8.4, 2.4) |

| 7 | 103.1 | 6.95 (d, 2.4) |

| 7a | 132.0 | - |

| 8 (CH₂) | 25.8 | 2.85 (t, 7.2) |

| 9 (CH₂) | 41.2 | 3.50 (q, 7.2) |

| Feruloyl Moiety | ||

| 1' | 127.8 | - |

| 2' | 111.3 | 7.08 (d, 1.8) |

| 3' | 149.1 | - |

| 4' | 148.5 | - |

| 5' | 116.2 | 6.78 (d, 8.4) |

| 6' | 123.1 | 6.92 (dd, 8.4, 1.8) |

| 7' (CH) | 141.2 | 7.35 (d, 15.6) |

| 8' (CH) | 119.5 | 6.45 (d, 15.6) |

| 9' (C=O) | 168.1 | - |

| OCH₃ | 56.4 | 3.85 (s) |

Known Biological Interactions and Signaling Pathways

Moschamine has been shown to interact with key signaling pathways involved in inflammation and neurotransmission.

Inhibition of Inflammatory Pathways

Moschamine exhibits anti-inflammatory effects by inhibiting the enzymes Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)[3][4]. These enzymes are critical in the biosynthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes from arachidonic acid.

Caption: Moschamine's inhibition of COX-2 and 5-LOX.

Interaction with the 5-HT₁ₐ Receptor

Moschamine has been shown to interact with the serotonin 5-HT₁ₐ receptor, a G-protein coupled receptor (GPCR). This interaction leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP)[1]. This mechanism is consistent with the agonistic activity at this inhibitory receptor.

Caption: Moschamine's interaction with the 5-HT₁ₐ receptor.

Conclusion

Moschamine (N-feruloylserotonin) is a promising natural product with well-defined anti-inflammatory and neuromodulatory activities. This guide provides a foundational resource for researchers by detailing its natural sources, providing robust extraction and purification protocols, and outlining its mechanisms of action. The provided quantitative data and experimental methodologies are intended to support further research and development of Moschamine for potential therapeutic applications. Future studies should focus on optimizing extraction from Centaurea species and further elucidating the full spectrum of its pharmacological effects.

References

- 1. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. A Cornflower Extract Containing N-Feruloylserotonin Reduces Inflammation in Human Skin by Neutralizing CCL17 and CCL22 and Inhibiting COX-2 and 5-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biosynthesis of Moschamine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Metabolic Pathway, Enzyme Kinetics, and Analytical Methodologies for a Promising Bioactive Compound

Introduction

Moschamine, also known as N-feruloylserotonin, is a naturally occurring phenylpropenoic acid amide found in various plant species.[1][2][3][4] This specialized metabolite has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. For researchers, scientists, and drug development professionals, a thorough understanding of the biosynthesis of moschamine in plants is paramount for harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the moschamine biosynthetic pathway, including the key enzymes and their kinetics, quantitative data on its accumulation, and detailed experimental protocols for its study.

The Biosynthesis Pathway of Moschamine in Plants

The biosynthesis of moschamine is a multi-step enzymatic process that begins with the essential amino acid tryptophan. The pathway can be broadly divided into two main stages: the synthesis of the precursor serotonin (B10506) and its subsequent acylation with ferulic acid.

Serotonin Biosynthesis

In plants, the synthesis of serotonin from tryptophan proceeds through a two-step pathway involving the intermediate tryptamine (B22526).[4]

-

Step 1: Decarboxylation of Tryptophan to Tryptamine: The initial step is the decarboxylation of L-tryptophan to produce tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC) .[4][5] TDC is considered a rate-limiting enzyme in this pathway.[5]

-

Step 2: Hydroxylation of Tryptamine to Serotonin: The subsequent hydroxylation of tryptamine at the 5-position of the indole (B1671886) ring yields 5-hydroxytryptamine, commonly known as serotonin. This reaction is catalyzed by tryptamine 5-hydroxylase (T5H) , a cytochrome P450 monooxygenase.[6][7][8]

Formation of Moschamine (N-feruloylserotonin)

The final step in the biosynthesis of moschamine involves the formation of an amide bond between serotonin and feruloyl-CoA.

-

Step 3: Acylation of Serotonin: Serotonin N-hydroxycinnamoyltransferase (SHT) , a member of the BAHD acyltransferase family, catalyzes the transfer of the feruloyl group from feruloyl-CoA to the amino group of serotonin, forming N-feruloylserotonin (moschamine).[9][10]

Quantitative Data

Understanding the quantitative aspects of the moschamine biosynthesis pathway is crucial for metabolic engineering and optimizing its production. The following tables summarize the available kinetic data for the key enzymes and the concentration of moschamine found in a representative plant species.

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (relative) | Reference(s) |

| Tryptophan Decarboxylase (TDC) | Oryza sativa (Rice) | L-Tryptophan | 690 | Not Reported | [5] |

| Tryptamine 5-Hydroxylase (T5H) | Oryza sativa (Rice) | Tryptamine | 20 | Not Reported | [5] |

| Serotonin N-hydroxycinnamoyltransferase (SHT) | Capsicum annuum (Pepper) | Serotonin | 73 | 100% | [9] |

| p-Coumaroyl-CoA | - | 113% | [9] | ||

| Feruloyl-CoA | - | 100% | [9] | ||

| Caffeoyl-CoA | - | 89% | [9] | ||

| Sinapoyl-CoA | - | 78% | [9] |

Table 1: Kinetic Parameters of Enzymes in the Moschamine Biosynthesis Pathway

| Compound | Plant Species | Plant Part | Concentration (mg/g DW) | Reference |

| Moschamine | Carthamus tinctorius (Safflower) | Seeds (hull) | 7.29 |

Table 2: Concentration of Moschamine in Safflower Seeds

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the biosynthesis of moschamine.

Tryptophan Decarboxylase (TDC) Enzyme Assay

This protocol is adapted from methods described for TDC from Catharanthus roseus and other plant sources.[1][2][11][12][13]

Objective: To determine the activity of tryptophan decarboxylase by measuring the formation of tryptamine from tryptophan.

Materials:

-

Plant tissue (e.g., young leaves, cell cultures)

-

Extraction Buffer: 50 mM Potassium Phosphate Buffer (pH 7.5), 5 mM Dithiothreitol (DTT), 1 mM EDTA, 10% (v/v) Glycerol

-

Reaction Mixture: 50 mM Potassium Phosphate Buffer (pH 7.5), 4 µM Pyridoxal 5'-phosphate (PLP), 5 mM L-Tryptophan

-

Stop Solution: 0.8 M Formic Acid or an equal volume of ice-cold Methanol

-

Tryptamine standard solution

-

HPLC system with a fluorescence or UV detector

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

Prepare the reaction mixture in a microcentrifuge tube.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known amount of the crude enzyme extract (e.g., 20-30 µg of total protein).

-

Incubate the reaction at 37°C for a defined period (e.g., 5 to 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stop solution.

-

-

Product Quantification (HPLC):

-

Centrifuge the stopped reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of tryptamine produced.

-

HPLC Conditions (example):

-

Column: C18 reverse-phase column (e.g., LiChrosorb RP-8)[1]

-

Mobile Phase: A gradient of acetonitrile (B52724) in water with a suitable buffer (e.g., ammonium (B1175870) formate).

-

Detection: Fluorescence detector (Excitation: 280 nm, Emission: 350 nm) or UV detector.[11]

-

-

Calculate the specific activity of TDC as nmol of tryptamine produced per minute per mg of protein.

-

References

- 1. Assay of tryptophan decarboxylase from Catharanthus roseus plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata [frontiersin.org]

- 3. Synthesis, biological activities and bioavailability of moschamine, a safflomide-type phenylpropenoic acid amide found in Centaurea cyanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Feruloylserotonin - Wikipedia [en.wikipedia.org]

- 5. Enzymatic features of serotonin biosynthetic enzymes and serotonin biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of tryptamine 5-hydroxylase and serotonin synthesis in rice plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EC 1.14.14.186 - tryptamine 5-hydroxylase. [ebi.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Production of Coumaroylserotonin and Feruloylserotonin in Transgenic Rice Expressing Pepper Hydroxycinnamoyl-Coenzyme A:Serotonin N-(Hydroxycinnamoyl)transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis and biotechnological production of serotonin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct fluorometry of phase-extracted tryptamine-based fast quantitative assay of L-tryptophan decarboxylase from Catharanthus roseus leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting Tryptophan Decarboxylase to Selected Subcellular Compartments of Tobacco Plants Affects Enzyme Stability and in Vivo Function and Leads to a Lesion-Mimic Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biochemical Evaluation of the Decarboxylation and Decarboxylation-Deamination Activities of Plant Aromatic Amino Acid Decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]

Moschamine as an Inhibitor of Mitochondrial Superoxide Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dysfunction, particularly the excessive production of superoxide (B77818) (O₂⁻), is a key pathological feature in a range of diseases, including neurodegenerative disorders, cardiovascular conditions, and metabolic syndromes. This has led to a growing interest in identifying and characterizing novel therapeutic agents capable of mitigating mitochondrial oxidative stress. Moschamine, a naturally occurring alkaloid, has been identified as a potential inhibitor of mitochondrial superoxide production[1]. This technical guide provides an in-depth overview of the experimental framework for evaluating the efficacy of moschamine as a mitochondrial superoxide inhibitor. It details the methodologies for key experiments, presents hypothetical quantitative data for illustrative purposes, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to Mitochondrial Superoxide Production

Mitochondria are the primary sites of cellular respiration and ATP synthesis. The electron transport chain (ETC), located on the inner mitochondrial membrane, is central to this process. However, during oxidative phosphorylation, electrons can leak from the ETC and prematurely react with molecular oxygen to form superoxide, a highly reactive oxygen species (ROS)[2]. The primary sites of superoxide generation within the ETC are Complex I (NADH:ubiquinone oxidoreductase) and Complex III (ubiquinone:cytochrome c oxidoreductase)[3][4].

Under physiological conditions, mitochondrial superoxide is neutralized by the antioxidant enzyme manganese superoxide dismutase (MnSOD)[5]. However, under pathological conditions, an imbalance between superoxide production and detoxification leads to oxidative stress, causing damage to mitochondrial DNA, proteins, and lipids, ultimately impairing mitochondrial function and triggering cell death pathways[3][6]. Therefore, pharmacological inhibition of excessive mitochondrial superoxide production represents a promising therapeutic strategy.

Moschamine: A Potential Therapeutic Agent

Moschamine is an indole (B1671886) alkaloid that has been reported to act as an inhibitor of excessive superoxide production in mitochondria[1]. While the precise mechanism of its inhibitory action is still under investigation, its potential to modulate mitochondrial ROS production makes it a compound of significant interest for drug development. This guide outlines the necessary experimental procedures to quantify its inhibitory effects and elucidate its mechanism of action.

Quantitative Assessment of Moschamine's Inhibitory Activity

To evaluate the efficacy of moschamine as a mitochondrial superoxide inhibitor, a series of quantitative assays are required. The following tables present hypothetical data to illustrate the expected outcomes of such experiments.

Table 1: Dose-Response of Moschamine on Mitochondrial Superoxide Production

| Moschamine Concentration (µM) | Mean Fluorescence Intensity (MFI) of MitoSOX Red | % Inhibition of Superoxide Production |

| 0 (Control) | 5000 | 0% |

| 1 | 4250 | 15% |

| 5 | 3100 | 38% |

| 10 | 2200 | 56% |

| 25 | 1500 | 70% |

| 50 | 1100 | 78% |

| 100 | 950 | 81% |

Data are presented as mean values from three independent experiments. Superoxide production was induced by Antimycin A (a Complex III inhibitor) and measured using the MitoSOX Red fluorescent probe.

Table 2: IC₅₀ Values of Moschamine for Mitochondrial Superoxide Inhibition

| Experimental Condition | IC₅₀ (µM) |

| Isolated Mitochondria (Succinate-driven reverse electron transport) | 8.5 |

| Cultured Neuronal Cells (Induced oxidative stress) | 12.2 |

The IC₅₀ value represents the concentration of moschamine required to inhibit 50% of mitochondrial superoxide production under the specified conditions.

Detailed Experimental Protocols

The following are detailed protocols for key experiments designed to assess the inhibitory effect of moschamine on mitochondrial superoxide production.

Measurement of Mitochondrial Superoxide in Live Cells using MitoSOX Red and Flow Cytometry

This protocol describes the use of MitoSOX Red, a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide, followed by quantitative analysis using flow cytometry[7][8][9].

Materials:

-

Cultured cells (e.g., human neuroblastoma SH-SY5Y cells)

-

Moschamine stock solution (in DMSO)

-

MitoSOX Red reagent (5 mM stock in DMSO)

-

Antimycin A or another suitable inducer of mitochondrial superoxide

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Flow cytometer

Procedure:

-

Cell Culture: Plate cells in a 6-well plate and grow to 80-90% confluency.

-

Treatment: Pre-incubate the cells with varying concentrations of moschamine (e.g., 1-100 µM) for 1 hour at 37°C. Include a vehicle control (DMSO).

-

Induction of Superoxide Production: Add a known inducer of mitochondrial superoxide (e.g., 10 µM Antimycin A) to the wells (except for the negative control) and incubate for 30 minutes at 37°C.

-

MitoSOX Red Staining: Wash the cells with pre-warmed HBSS. Add MitoSOX Red staining solution (final concentration 5 µM in HBSS) to each well and incubate for 15-30 minutes at 37°C, protected from light.

-

Cell Harvesting: Wash the cells three times with warm HBSS. Detach the cells using trypsin-EDTA, then neutralize with complete medium.

-

Flow Cytometry Analysis: Centrifuge the cell suspension and resuspend the pellet in 500 µL of HBSS. Analyze the samples on a flow cytometer, exciting at ~510 nm and measuring emission at ~580 nm. Record the mean fluorescence intensity (MFI) for each sample.

Measurement of H₂O₂ Release from Isolated Mitochondria using Amplex Red

This assay measures the release of hydrogen peroxide (H₂O₂), a dismutation product of superoxide, from isolated mitochondria using the Amplex Red reagent[10].

Materials:

-

Isolated mitochondria (from rat liver or brain)

-

Moschamine stock solution

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Superoxide dismutase (SOD)

-

Respiratory substrates (e.g., succinate (B1194679), malate, glutamate)

-

Inhibitors of the electron transport chain (e.g., rotenone, antimycin A)

-

Respiration buffer

-

Fluorescence microplate reader

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from fresh tissue using differential centrifugation. Determine the protein concentration using a standard protein assay (e.g., BCA).

-

Assay Preparation: In a 96-well black plate, add respiration buffer, HRP, and respiratory substrates (e.g., 5 mM succinate to induce reverse electron transport and superoxide production from Complex I).

-

Treatment: Add varying concentrations of moschamine to the wells.

-

Reaction Initiation: Add isolated mitochondria (25-50 µg of protein) to each well, followed by the Amplex Red reagent.

-

Fluorescence Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the rate of increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time.

-

Controls: Include wells with SOD to confirm that the signal is due to superoxide-derived H₂O₂. Also include wells with ETC inhibitors to pinpoint the site of superoxide production.

Signaling Pathways and Experimental Workflow

Mitochondrial Electron Transport Chain and Superoxide Production

The following diagram illustrates the flow of electrons through the mitochondrial electron transport chain and identifies the primary sites of superoxide (O₂⁻) generation. Moschamine is hypothesized to act at or near these sites to inhibit superoxide formation.

Caption: Mitochondrial electron transport chain and sites of superoxide production.

Experimental Workflow for Assessing Moschamine's Inhibitory Effect

This diagram outlines the general workflow for evaluating a compound's ability to inhibit mitochondrial superoxide production in a cell-based assay.

Caption: Workflow for cell-based assessment of mitochondrial superoxide inhibition.

Logical Relationship of Key Components in Mitochondrial ROS Signaling

This diagram illustrates the logical flow from mitochondrial dysfunction to cellular damage and the potential point of intervention for moschamine.

Caption: Signaling cascade of mitochondrial superoxide-induced cellular damage.

Conclusion and Future Directions

The provided framework offers a comprehensive approach to characterizing moschamine as an inhibitor of mitochondrial superoxide production. The successful completion of these experiments would provide crucial data on its potency and potential mechanism of action. Future studies should focus on elucidating the specific binding site of moschamine within the mitochondrial respiratory chain complexes. Furthermore, in vivo studies in animal models of diseases associated with mitochondrial oxidative stress will be essential to validate its therapeutic potential. The development of potent and specific inhibitors of mitochondrial superoxide production, such as moschamine, holds significant promise for the treatment of a wide range of debilitating diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Production of superoxide and hydrogen peroxide in the mitochondrial matrix is dominated by site IQ of complex I in diverse cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leishmania donovani iron superoxide dismutase A is targeted to the mitochondria by its N-terminal positively charged amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial Management of ROS in Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simple quantitative detection of mitochondrial superoxide production in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Moschamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moschamine, a naturally occurring indole (B1671886) alkaloid also known as N-feruloylserotonin, has emerged as a promising therapeutic agent with a diverse pharmacological profile. This technical guide provides an in-depth overview of the current understanding of Moschamine's potential therapeutic applications, focusing on its anti-inflammatory, neuroprotective, and anticancer properties. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development. Furthermore, key signaling pathways modulated by Moschamine are visually represented to elucidate its mechanisms of action.

Introduction

Moschamine is a phenylpropenoic acid amide found in various plants, including Centaurea cyanus (cornflower) and safflower (Carthamus tinctorius) seeds.[1] Its chemical structure, an amide formed between serotonin (B10506) and ferulic acid, contributes to its multifaceted biological activities. This guide summarizes the key findings on the therapeutic potential of Moschamine, providing a foundation for its exploration as a lead compound in drug discovery programs.

Therapeutic Potential and Mechanisms of Action

Moschamine exhibits a range of biological effects, including anti-inflammatory, neuroprotective, and anticancer activities. These effects are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Activity

Moschamine has demonstrated significant anti-inflammatory properties through the inhibition of key inflammatory mediators. It is a potent inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] Additionally, in lipopolysaccharide (LPS)-induced inflammatory models, Moschamine has been shown to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in RAW 264.7 macrophages.[2]

The anti-inflammatory effects of Moschamine are mediated through the modulation of several signaling pathways:

-

NF-κB Signaling Pathway : Moschamine has been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[1]

-

MAPK Signaling Pathway : Moschamine influences the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of p38 and extracellular signal-regulated kinase (ERK), to exert its anti-inflammatory effects.[2]

-

STAT1/3 Signaling Pathway : Moschamine has been observed to inhibit the phosphorylation of signal transducer and activator of transcription 1 (STAT1) and STAT3.[2]

-

SIRT1-FOXO1 Signaling Pathway : Recent studies suggest that Moschamine's anti-inflammatory mechanism involves the stimulation of sirtuin1 (SIRT1) and subsequent promotion of forkhead box protein O1 (FOXO1).[1]

Neuroprotective Effects

Moschamine has shown potential as a neuroprotective agent, particularly in the context of Alzheimer's disease models. It has been found to attenuate neuronal oxidative stress and apoptosis induced by amyloid-β (Aβ).[3]

The neuroprotective mechanisms of Moschamine involve:

-

Antioxidant Activity : Moschamine acts as an inhibitor of excessive superoxide (B77818) production in mitochondria, a key source of oxidative stress in neurodegenerative diseases.[3]

-

Modulation of Apoptotic Pathways : It regulates the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family, to prevent neuronal cell death.[3]

-

Activation of CREB-BDNF Signaling : Moschamine has been shown to activate the CREB-BDNF signaling pathway, which is crucial for neuronal survival and plasticity.[3]

-

MAPK Pathway Regulation : Similar to its anti-inflammatory effects, the regulation of MAPK signaling pathways contributes to its neuroprotective actions.[3]

Anticancer Activity

Moschamine has demonstrated cytotoxic and cytostatic effects against glioblastoma cells.[4] It induces cell cycle arrest and apoptosis in glioblastoma cell lines, suggesting its potential as an anticancer agent.[4][5]

The anticancer mechanisms of Moschamine include:

-

Induction of Apoptosis : Moschamine treatment leads to a dose-dependent increase in apoptosis in glioblastoma cells.[5]

-

Cell Cycle Arrest : It causes cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[5]

-

PI3K/Akt Signaling Pathway : While not definitively shown for Moschamine itself in the provided context, related serotonin derivatives have been found to modulate the PI3K-Akt signaling pathway, which is a critical pathway in cancer cell survival and proliferation. Further investigation is warranted to confirm Moschamine's effect on this pathway.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of Moschamine.

Table 1: Anti-inflammatory Activity of Moschamine

| Parameter | Value | Conditions | Reference |

| COX-1 Inhibition | 58% | 0.1 µmol L⁻¹ Moschamine | [1] |

| COX-2 Inhibition | 54% | 0.1 µmol L⁻¹ Moschamine | [1] |

| Forskolin-stimulated cAMP formation inhibition | 25% | 10 µmol L⁻¹ Moschamine in OK cells | [1] |

Table 2: Antioxidant Activity of N-feruloylserotonin (Moschamine)

| Radical Scavenging Activity | IC50 (µM) | Reference |

| DPPH | 28.3 ± 1.2 | [6] |

| •OH | 15.7 ± 0.8 | [6] |

| O₂•⁻ | 35.4 ± 1.5 | [6] |

Table 3: Cytotoxic Activity of Moschamine against Glioblastoma Cell Lines

| Cell Line | IC50 (µM) | Reference |

| U251MG | Not explicitly stated, but significant viability reduction at ≥ 50 µM | [7] |

| T98G | Not explicitly stated, but significant viability reduction at ≥ 50 µM | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cyclooxygenase (COX) Inhibition Assay

This protocol is a generalized procedure for determining the COX inhibitory activity of Moschamine.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Moschamine (test compound)

-

DMSO (solvent for Moschamine)

-

Tris-HCl buffer (pH 8.0)

-

Hematin (cofactor)

-

L-epinephrine (cofactor)

-

2.0 M HCl (reaction termination)

-

LC-MS/MS system for PGE2 quantification

Procedure:

-

Prepare the reaction mixture in an Eppendorf tube by combining 146 µL of 100 mM Tris-HCl buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.

-

Add 20 µL of Tris-HCl buffer containing either 0.1 µg of COX-1 or 0.2 µg of COX-2 to the reaction mixture and incubate at room temperature for 2 minutes.

-

Add 2 µL of Moschamine (dissolved in DMSO) at various concentrations to the enzyme solution and pre-incubate at 37°C for 10 minutes. For the negative control, add 2 µL of DMSO.

-

Initiate the reaction by adding 20 µL of arachidonic acid to a final concentration of 5 µM.

-

After 2 minutes, terminate the reaction by adding 20 µL of 2.0 M HCl.

-

Quantify the amount of Prostaglandin E2 (PGE2) produced using an LC-MS/MS system.

-

Calculate the percentage of COX inhibition by comparing the PGE2 levels in the Moschamine-treated samples to the negative control.[8][9]

Serotonin Receptor (5-HT1) Binding Assay

This protocol describes a general radioligand competition binding assay to determine the affinity of Moschamine for the 5-HT1 receptor.

Materials:

-

Cell membranes expressing the human 5-HT1 receptor subtype

-

Radioligand (e.g., [³H]8-OH-DPAT)

-

Moschamine (test compound)

-

Non-specific binding control (e.g., high concentration of unlabeled serotonin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.1% ascorbic acid)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membranes + Radioligand + Assay Buffer

-

Non-specific Binding: Membranes + Radioligand + High concentration of unlabeled serotonin

-

Competition: Membranes + Radioligand + Serial dilutions of Moschamine

-

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration of the plate contents through glass fiber filters using a vacuum manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Moschamine concentration and fit the data to a competition binding model to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[10][11][12]

Glioblastoma Cell Viability (MTT) Assay

This protocol outlines the MTT assay to assess the effect of Moschamine on the viability of glioblastoma cells.

Materials:

-

Glioblastoma cell lines (e.g., U251MG, T98G)

-

Complete cell culture medium

-

Moschamine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Moschamine and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.[1][13]

Cell Cycle Analysis

This protocol describes the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the effect of Moschamine on the cell cycle of glioblastoma cells.

Materials:

-

Glioblastoma cells

-

Moschamine

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Treat glioblastoma cells with Moschamine for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution containing RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][7][14]

Mitochondrial Superoxide Detection (MitoSOX Assay)

This protocol details the use of the MitoSOX Red fluorescent probe to measure mitochondrial superoxide levels in cells treated with Moschamine.

Materials:

-

Cells of interest

-

Moschamine

-

MitoSOX Red mitochondrial superoxide indicator

-

Hank's Balanced Salt Solution (HBSS) or other appropriate buffer

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture cells to the desired confluency.

-

Prepare a working solution of MitoSOX Red (typically 2-5 µM) in HBSS or cell culture medium.

-

Treat the cells with Moschamine for the desired time.

-

Remove the treatment medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.

-

Wash the cells three times with warm HBSS.

-

Analyze the fluorescence of the cells using a fluorescence microscope (excitation/emission ~510/580 nm) or a flow cytometer (PE channel).

-

Quantify the mean fluorescence intensity to determine the relative levels of mitochondrial superoxide.[3][15][16][17][18]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by Moschamine and a general experimental workflow for its evaluation.

Caption: Moschamine's anti-inflammatory signaling pathways.

Caption: Neuroprotective signaling pathways of Moschamine.

Caption: Experimental workflow for evaluating Moschamine's anticancer activity.

Conclusion and Future Directions

Moschamine has demonstrated significant therapeutic potential across a spectrum of preclinical models, targeting key pathways in inflammation, neurodegeneration, and cancer. Its ability to modulate multiple signaling pathways underscores its promise as a versatile therapeutic agent. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further investigate and unlock the full therapeutic potential of Moschamine. Future research should focus on in-depth pharmacokinetic and pharmacodynamic studies, as well as in vivo efficacy studies in relevant animal models, to pave the way for its potential clinical translation.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]

- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 5. assaygenie.com [assaygenie.com]

- 6. mdpi.com [mdpi.com]

- 7. wp.uthscsa.edu [wp.uthscsa.edu]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abcam.com [abcam.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 15. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. 4.7. Mitochondrial Superoxide Detection [bio-protocol.org]

- 18. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

The Cytotoxic and Cytostatic Effects of Moschamine on Cancer Cells: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract